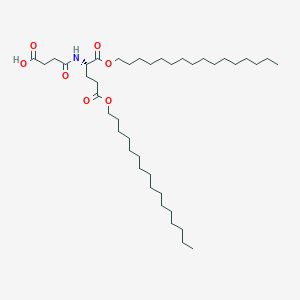

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Beschreibung

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid (hereafter referred to by its full systematic name) is a synthetic amphiphilic compound with a chiral (S)-configured center. Its structure combines two hexadecyloxy (C16) chains, a central dipeptide-like backbone, and a terminal carboxylic acid group. The compound’s design suggests applications in lipid-based drug delivery systems, membrane mimetics, or surfactants due to its dual hydrophilic (carboxylic acid, amide) and hydrophobic (C16 chains) regions. The hexadecyloxy groups likely enhance lipid solubility, while the carboxylic acid moiety provides pH-dependent solubility .

Eigenschaften

IUPAC Name |

4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBOZUQAGVMYTM-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,5-Dihexadecyl-N-(3-Carboxy-1-oxopropyl)-L-glutamat beinhaltet typischerweise die Veresterung von L-Glutaminsäure mit Hexadekanol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft:

Temperatur: Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um die Veresterung zu erleichtern.

Katalysator: Säurekatalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure werden üblicherweise verwendet.

Lösungsmittel: Organische Lösungsmittel wie Toluol oder Dichlormethan werden verwendet, um die Reaktanten und Produkte zu lösen.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Prozessparameter werden optimiert, um eine hohe Reinheit zu erreichen und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,5-Dihexadecyl-N-(3-Carboxy-1-oxopropyl)-L-glutamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Ester- oder Amidgruppen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Nucleophile wie Amine oder Alkohole können unter milden Bedingungen mit den Estergruppen reagieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Carbonsäuren, Alkohole und substituierte Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,5-Dihexadecyl-N-(3-Carboxy-1-oxopropyl)-L-glutamat beinhaltet seine Wechselwirkung mit Zellmembranen und Biomolekülen. Die amphiphile Natur der Verbindung ermöglicht es ihr, sich in Lipiddoppelschichten zu integrieren und so die Abgabe von therapeutischen Wirkstoffen zu verbessern. Es zielt auf Makrophagen und andere Immunzellen ab und moduliert deren Aktivität, wodurch oxidativer Stress und Entzündungen reduziert werden.

Wirkmechanismus

The mechanism of action of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate involves its interaction with cellular membranes and biomolecules. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing the delivery of therapeutic agents. It targets macrophages and other immune cells, modulating their activity and reducing oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to three classes of analogs:

Lipidated amino acids (e.g., N-palmitoyl-L-glutamic acid).

Bis-alkylated surfactants (e.g., sodium 1,5-bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate).

Chiral amphiphiles (e.g., (R)-configured analogs).

Table 1: Key Comparative Properties

| Property | Target Compound | N-Palmitoyl-L-Glutamic Acid | Sodium 1,5-Bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate | (R)-Configured Analog |

|---|---|---|---|---|

| Molecular Weight | ~950 g/mol (estimated) | ~480 g/mol | ~830 g/mol | ~950 g/mol |

| Critical Micelle Conc. (CMC) | Not reported | 0.1 mM (pH 7.4) | 0.05 mM (aqueous) | Not reported |

| Solubility | Low in water, high in DCM/CHCl₃ | Moderate in water (pH >5) | High in water | Similar to (S)-form |

| Applications | Drug delivery (hypothesized) | Cosmetic emulsifiers | Industrial surfactants | Stereospecific interactions |

Key Findings:

- Lipophilicity: The dual C16 chains in the target compound likely increase logP values compared to mono-alkylated analogs like N-palmitoyl-L-glutamic acid, enhancing membrane permeability but reducing aqueous solubility .

- Stereochemistry: The (S)-configuration may influence interactions with biological targets (e.g., enzymes or receptors) compared to its (R)-configured counterpart. For example, (S)-forms of lipidated amino acids often show higher binding affinity to serum albumin .

- Surfactant Behavior : Unlike sodium sulfonate analogs, the carboxylic acid group in the target compound may confer pH-responsive self-assembly, expanding utility in triggered drug release systems .

Recommendations for Further Study

- Conduct CMC measurements via surface tension assays.

- Compare enantioselective behavior using chiral chromatography or crystallography.

- Evaluate cytotoxicity and drug encapsulation efficiency relative to commercial surfactants.

Biologische Aktivität

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid, with the CAS number 125401-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₁H₇₇N₇O₇

- Molecular Weight : 696.05 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of compounds related to 4-oxobutanoic acids. For instance, a study demonstrated that derivatives of 4-oxobutanoic acids exhibited significant anti-inflammatory effects in animal models, suggesting that similar compounds may possess comparable activities .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid could be a candidate for developing anti-inflammatory therapeutics.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 4-oxobutanoic acids and evaluating their biological activities. The results indicated that certain substitutions on the oxobutanoic acid framework enhanced anti-inflammatory effects significantly. This provides a basis for further exploration of (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid in therapeutic applications .

Study 2: Analgesic Activity

Another research effort investigated the analgesic properties of substituted 4-oxobutanoic acids. The findings revealed that these compounds could effectively reduce pain responses in animal models, indicating potential use in pain management therapies. The structural features contributing to this activity were analyzed, providing insights into how modifications could enhance efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid to ensure high purity?

- Methodological Answer: Synthesis requires strict control of moisture and reaction intermediates. For analogous 4-oxobutanoic acid derivatives, residual solvents like methanol can interfere with downstream reactions. Post-synthesis, ensure thorough drying (e.g., under high vacuum) and confirm purity via NMR to detect solvent residues (e.g., δ 3.68 ppm for methoxy groups) . Hexadecyloxy groups may introduce solubility challenges; use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or HPLC.

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming the (S)-configuration. For structurally related compounds, NMR coupling constants (e.g., δ 2.60–2.80 ppm for diastereotopic protons) and NOE experiments can resolve stereochemical ambiguities . Cross-reference with computational models (e.g., DFT-optimized structures) to validate spatial arrangements.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Based on structurally similar compounds, this molecule may pose risks of skin/eye irritation (GHS Category 2/2A). Use nitrile gloves, sealed goggles, and fume hoods. Store at -10°C in desiccated conditions to prevent hydrolysis of the oxobutanoic acid moiety . Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs during weighing.

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For 4-oxobutanoic acid derivatives, acidic conditions (pH < 4) may hydrolyze the ester linkages, while alkaline conditions (pH > 8) could deprotonate the carboxylic acid group. Lyophilization or formulation in lipid-based matrices (e.g., liposomes) may enhance shelf-life .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer: Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or membrane permeability limitations. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. For lipid-modified compounds, incorporate delivery vehicles (e.g., cyclodextrins) to improve bioavailability .

Q. What in silico tools are effective for predicting this compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model interactions with lipid membranes. Docking studies (AutoDock Vina, Schrödinger) paired with MM-GBSA free energy calculations predict binding modes to hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or ITC .

Q. How does the compound’s amphiphilic structure influence its self-assembly behavior?

- Methodological Answer: Critical micelle concentration (CMC) can be determined via pyrene fluorescence assays. TEM or DLS characterize micelle/nanoparticle size. The hexadecyloxy chains likely drive hydrophobic aggregation, while the oxobutanoic acid group confers pH-dependent solubility. Compare with structurally simpler analogs (e.g., 4-methoxy derivatives) to isolate structure-function relationships .

Contradictions and Limitations in Current Data

- Synthetic Yield vs. Purity: Some protocols report high yields (e.g., 97% for 4-methoxy analogs) but may overlook trace impurities detectable only via high-resolution MS .

- Biological Activity Specificity: Similar compounds show off-target effects in kinase assays; use CRISPR-edited cell lines to isolate pathway-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.